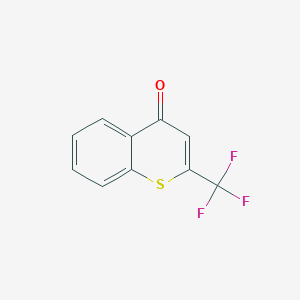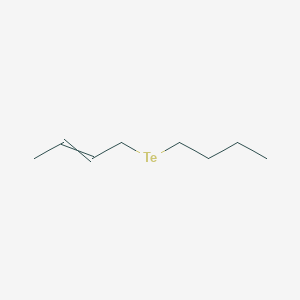
1-(Butyltellanyl)but-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butyltellanyl)but-2-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a but-2-ene moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(Butyltellanyl)but-2-ene can be synthesized through the reaction of butyl telluride with but-2-ene under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the tellurium-carbon bond. One common method involves the use of a palladium catalyst in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反応の分析
Types of Reactions: 1-(Butyltellanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The butyl group or the but-2-ene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium hydrides and butyl telluride.
Substitution: Various substituted but-2-ene derivatives.
科学的研究の応用
1-(Butyltellanyl)but-2-ene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
作用機序
The mechanism of action of 1-(Butyltellanyl)but-2-ene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating the formation of new compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
類似化合物との比較
But-2-ene: A simple alkene with a double bond between the second and third carbon atoms.
Butyl telluride: An organotellurium compound with a tellurium atom bonded to a butyl group.
Tellurium dioxide: An oxidized form of tellurium.
Uniqueness: 1-(Butyltellanyl)but-2-ene is unique due to the presence of both a tellurium atom and a but-2-ene moiety This combination imparts distinct chemical properties, such as increased reactivity and the ability to undergo a wide range of chemical reactions
特性
CAS番号 |
141819-10-5 |
|---|---|
分子式 |
C8H16Te |
分子量 |
239.8 g/mol |
IUPAC名 |
1-but-2-enyltellanylbutane |
InChI |
InChI=1S/C8H16Te/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
InChIキー |
PKFFARLPVNVBCE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
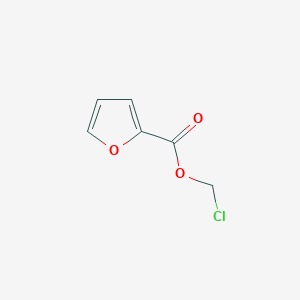
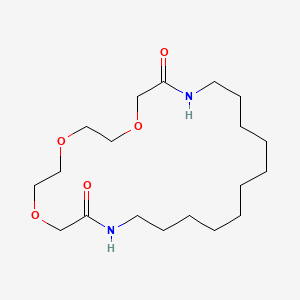
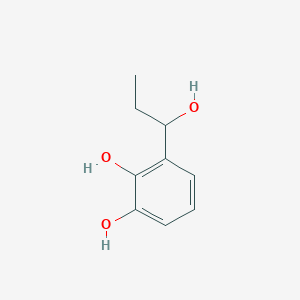
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
